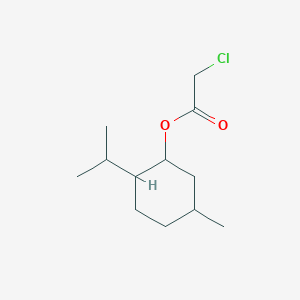
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate
描述
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is an organic compound that belongs to the class of cyclohexyl esters It is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a chloroacetate ester functional group
Structure
3D Structure
属性
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQPKRVACXDVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate can be achieved through esterification reactions. One common method involves the reaction of 5-Methyl-2-(propan-2-yl)cyclohexanol with chloroacetic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 5-Methyl-2-(propan-2-yl)cyclohexanol and chloroacetic acid.
Substitution: Corresponding amides or thioesters.
Reduction: 5-Methyl-2-(propan-2-yl)cyclohexanol.
科学研究应用
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticonvulsant or anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It can be used in studies investigating the effects of ester compounds on biological systems, including enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate involves its interaction with biological molecules through its ester and chloroacetate functional groups. The ester group can undergo hydrolysis to release the active alcohol, which may interact with enzymes or receptors. The chloroacetate group can participate in nucleophilic substitution reactions, potentially modifying biological targets and affecting cellular pathways.
相似化合物的比较
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate: Similar structure but with a hydroxyacetate group instead of chloroacetate.
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Lacks the chloro group, making it less reactive in substitution reactions.
5-Methyl-2-(propan-2-yl)cyclohexyl 2-bromoacetate: Similar to the chloroacetate but with a bromo group, which can affect its reactivity and biological interactions.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 2-chloroacetate is unique due to the presence of the chloroacetate group, which imparts specific reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in chemical and biological research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


